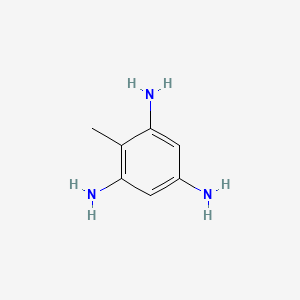

2,4,6-Triaminotoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-triaminotoluene is an aminotoluene.

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

Electrochemical Reduction of TNT:

One of the most promising applications of 2,4,6-triaminotoluene is its role in the electrochemical reduction of TNT. Research indicates that TAT can be produced through the electrocatalytic reduction of TNT under ambient conditions. This process not only aids in the detoxification of TNT but also offers a sustainable method for environmental cleanup. The reduction mechanism involves several steps, with metal surfaces like gold and iron showing high catalytic activity for this transformation .

Biodegradation Studies:

Studies have demonstrated that TAT can be formed during the anaerobic biodegradation of TNT using anaerobic sludge. In one study, approximately 160 μM of TAT was produced from 220 μM of TNT within 15 hours. This biotransformation pathway highlights TAT's potential as an intermediate in bioremediation processes aimed at mitigating TNT pollution .

Chemical Synthesis

Precursor for Advanced Materials:

TAT serves as a precursor for synthesizing various chemical compounds and materials. Its amino groups can be utilized in the production of polyurethanes and other polymers, enhancing their mechanical properties and thermal stability. The ability to modify TAT's structure allows for the design of tailored materials for specific applications .

Synthesis of Azo Compounds:

The biotransformation pathways involving TAT also lead to the formation of azo compounds such as 2,2′,4,4′-tetraamino-6,6′-azotoluene. These azo derivatives are significant in dye manufacturing and other chemical processes where colorants are required .

Health and Safety Research

Toxicological Studies:

Research has shown that exposure to TNT can lead to various health issues, including liver toxicity and increased cancer risk among workers in manufacturing environments. Understanding the metabolism of TNT to TAT is crucial for assessing potential health risks associated with long-term exposure to these compounds .

Case Studies:

A notable case-control study indicated a higher incidence of liver cancer among workers exposed to TNT, emphasizing the importance of monitoring metabolites like TAT in occupational health assessments .

Data Tables

Eigenschaften

CAS-Nummer |

88-02-8 |

|---|---|

Molekularformel |

C7H11N3 |

Molekulargewicht |

137.18 g/mol |

IUPAC-Name |

2-methylbenzene-1,3,5-triamine |

InChI |

InChI=1S/C7H11N3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,8-10H2,1H3 |

InChI-Schlüssel |

YYDRNPOEMZZTPM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1N)N)N |

Kanonische SMILES |

CC1=C(C=C(C=C1N)N)N |

Key on ui other cas no. |

88-02-8 |

Synonyme |

2,4,6-triaminotoluene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.